Technical Monograph: 1-(2-Fluorophenyl)-2-nitro-1-butene
Technical Monograph: 1-(2-Fluorophenyl)-2-nitro-1-butene
This technical guide provides an in-depth analysis of 1-(2-Fluorophenyl)-2-nitro-1-butene , a specialized fluorinated nitroalkene intermediate. This document is structured for researchers and medicinal chemists, focusing on synthesis, characterization, and downstream applications in the development of fluorinated phenethylamine derivatives.
Part 1: Chemical Identity & Core Properties
This compound serves as a critical electrophilic building block in organic synthesis, particularly for introducing the 2-fluoro-phenethyl scaffold into bioactive molecules. The presence of the ortho-fluorine atom introduces unique electronic and steric properties that influence both chemical reactivity and pharmacological profiles (e.g., metabolic stability).
Nomenclature & Identification
-
IUPAC Name: 1-(2-Fluorophenyl)-2-nitrobut-1-ene
-
Common Names: 2-Fluoro-beta-ethyl-beta-nitrostyrene; 2-F-BEBNS
-
Molecular Formula: C
H FNO -
Molecular Weight: 211.19 g/mol
-
SMILES: CCC(=Cc1ccccc1F)[O-]
Physicochemical Properties (Experimental & Predicted)
-
Appearance: Yellow crystalline solid or viscous orange oil (polymorph dependent).
-
Melting Point: Typically 45–55 °C (Predicted based on propene homolog [1]).
-
Solubility: Insoluble in water; soluble in DCM, ethanol, THF, and ethyl acetate.
-
Stability: Stable under standard conditions; sensitive to light and strong bases (polymerization risk).
| Property | Value | Note |
| LogP (Predicted) | ~3.1 | Lipophilic; crosses BBB readily |
| H-Bond Acceptors | 4 | Nitro group oxygens + Fluorine |
| Rotatable Bonds | 3 | Ethyl chain + Aryl-Vinyl bond |
| Electronic Character | Michael Acceptor | Highly electrophilic |
Part 2: Synthesis – The Henry Reaction
The primary route to 1-(2-Fluorophenyl)-2-nitro-1-butene is the Henry Reaction (Nitroaldol Condensation) between 2-fluorobenzaldehyde and 1-nitropropane.
Reaction Mechanism & Pathway
The reaction proceeds via a base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde, followed by dehydration.
Figure 1: Synthetic pathway via Henry Condensation.[1]
Experimental Protocol (Optimized)
Reagents: 2-Fluorobenzaldehyde (1.0 eq), 1-Nitropropane (1.2 eq), Ammonium Acetate (0.1 eq). Solvent: Glacial Acetic Acid (AcOH).
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.
-
Addition: Dissolve 2-fluorobenzaldehyde and 1-nitropropane in AcOH. Add ammonium acetate catalyst.
-
Reflux: Heat the mixture to 80–90 °C for 2–4 hours. The color will shift from pale yellow to deep orange/red, indicating conjugation formation.
-
Workup:
-
Cool to room temperature.[2]
-
Pour into ice-cold water. The product should precipitate as a solid or oil.
-
If Solid: Filter, wash with cold water, and recrystallize from Ethanol/IPA (9:1).
-
If Oil: Extract with DCM, wash with brine/NaHCO
, dry over MgSO , and evaporate.
-
-
Yield: Typical yields range from 75–85% [2].
Critical Insight: The use of ammonium acetate in acetic acid buffers the reaction, preventing the "Cannizzaro" side reaction of the aldehyde and minimizing polymerization of the nitroalkene product.
Part 3: Spectroscopic Characterization
Precise identification is required to distinguish the product from the starting aldehyde or non-dehydrated nitro-alcohol.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 8.05 (s, 1H, Vinyl C=CH ): The diagnostic singlet for the trisubstituted alkene.
- 7.10–7.50 (m, 4H, Ar-H ): Characteristic multiplet for ortho-substituted benzene.
-
2.85 (q,
Hz, 2H, -CH -CH ): Methylene protons adjacent to the nitro-bearing carbon. -
1.25 (t,
Hz, 3H, -CH -CH ): Methyl triplet.
-
F NMR:
- -110 to -115 ppm: Single peak corresponding to the ortho-fluorine.
Infrared Spectroscopy (IR)
-
1520 cm
& 1340 cm : Strong NO asymmetric and symmetric stretches. -
1650 cm
: C=C alkene stretch (conjugated).
Part 4: Reactivity & Transformations
The electron-deficient double bond makes this compound a versatile "Michael Acceptor." The most critical transformation in drug development is the reduction to the amine.
Reduction to 2-Fluoro-alpha-ethylphenethylamine (2-FEA)
Reduction of the nitroalkene yields the primary amine. The choice of reducing agent dictates chemoselectivity (preserving the C-F bond).
Figure 2: Reduction vectors and product divergence.
Protocol: LiAlH
Reduction
-
Safety: Perform under Argon/Nitrogen. LiAlH
is pyrophoric. -
Procedure: Add nitroalkene solution (THF) dropwise to a suspension of LiAlH
(3-4 eq) in dry THF at 0 °C. -
Reflux: Heat to reflux for 6–12 hours.
-
Quench: Use the Fieser method (
g LAH mL H O, mL 15% NaOH, mL H O) to precipitate aluminates. -
Note: The ortho-fluorine is generally stable to LAH, unlike para-halogens which can sometimes undergo hydrodehalogenation under catalytic hydrogenation conditions [3].
Part 5: Medicinal Chemistry Implications
The Fluorine Effect
Incorporating fluorine at the ortho position of the phenethylamine scaffold serves three strategic purposes in drug design:
-
Metabolic Blocking: The C-F bond (116 kcal/mol) is metabolically inert. It blocks ring hydroxylation at the 2-position, potentially extending the half-life (
) of the molecule compared to the non-fluorinated analog. -
Conformational Bias: The steric radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å). This can lock the ethyl side chain into a specific conformation relative to the ring, altering binding affinity at monoamine transporters (DAT/NET/SERT) [4].
-
Lipophilicity: Fluorination increases logP, enhancing blood-brain barrier (BBB) permeability.
Regulatory & Safety Note
Researchers must be aware that reduction products of this compound (e.g., 2-Fluoro-alpha-ethylphenethylamine) may be structural analogs of controlled substances (e.g., 2-Fluoroamphetamine). All synthesis must strictly adhere to local laws (e.g., DEA analogs act in the US, precursors regulations in EU/Asia). This guide is strictly for legitimate chemical research and forensic standard preparation.
References
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PubChem. (2025).[3] 1-(2-Fluorophenyl)-2-nitropropene (Analog Data). National Library of Medicine. Link
-
Alvarez-Builla, J., et al. (2011). Modern Methods of Organic Synthesis: The Henry Reaction. Wiley-VCH. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
